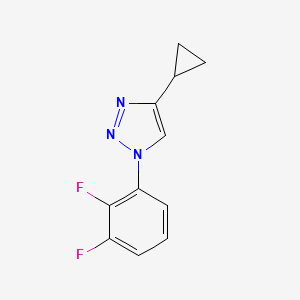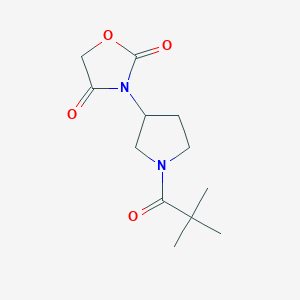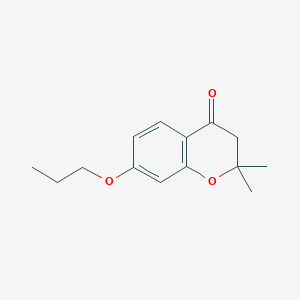
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one, also known as 2,2-dimethyl-7-propoxy-chromen-4-one, is a chromenone compound that has been studied extensively for its potential applications in the field of synthetic chemistry. This compound has been found to possess a range of properties that make it an attractive choice for a variety of uses, including in the synthesis of pharmaceuticals, cosmetics, and other products.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: possesses antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have investigated its potential role in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Studies suggest that this compound exhibits anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and skin disorders. Researchers explore its potential as a natural anti-inflammatory agent .
Anticancer Potential
The chromenone scaffold has drawn attention in cancer research. 2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one shows promise as an anticancer agent. It interferes with cancer cell growth, induces apoptosis, and inhibits angiogenesis. Investigations focus on its efficacy against specific cancer types .
Neuroprotective Properties
In the realm of neuroscience, this compound has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: exhibits antimicrobial properties. It has been evaluated against bacteria, fungi, and viruses. Researchers investigate its use as a natural alternative to conventional antimicrobial agents.
Cardiovascular Health
The compound’s vasorelaxant properties make it relevant in cardiovascular research. It may help regulate blood pressure and improve endothelial function. Investigations explore its impact on vascular health and potential applications in cardiovascular disease management .
Eigenschaften
IUPAC Name |
2,2-dimethyl-7-propoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h5-6,8H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHAPCWYAJZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


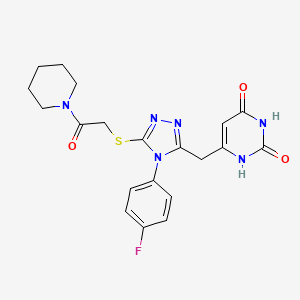
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)
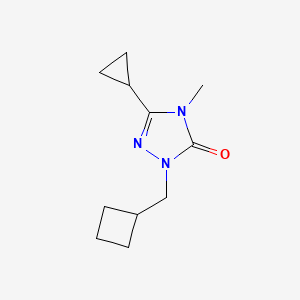
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)

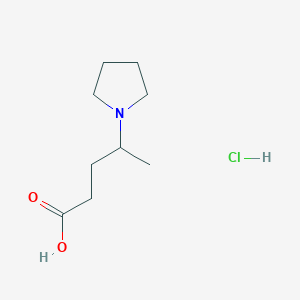
![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)
